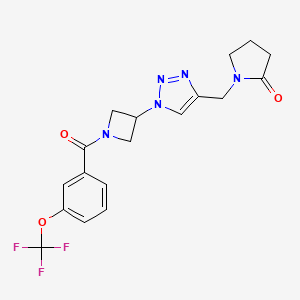
4-(4'-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a brominated biphenyl group and a pyridyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a brominated biphenyl boronic acid reacts with a halogenated thiazole.
Bromination: The final step involves the bromination of the biphenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the biphenyl group can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or the biphenyl group.
Reduction: Reduced derivatives, such as the conversion of nitro groups to amines.
Substitution: Substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or used as a building block for organic electronic materials.
Biology
Drug Development: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production: Incorporated into materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4’-Chloro-4-biphenylyl)-2-(3-pyridyl)thiazole: Similar structure but with a chlorine atom instead of bromine.
4-(4’-Methyl-4-biphenylyl)-2-(3-pyridyl)thiazole: Similar structure but with a methyl group instead of bromine.
4-(4’-Nitro-4-biphenylyl)-2-(3-pyridyl)thiazole: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4’-Bromo-4-biphenylyl)-2-(3-pyridyl)thiazole can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in halogen bonding and affect the compound’s electronic properties.
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)phenyl]-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-9-7-15(8-10-18)14-3-5-16(6-4-14)19-13-24-20(23-19)17-2-1-11-22-12-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYTUPYDVRWTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2969772.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)
![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)


![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

